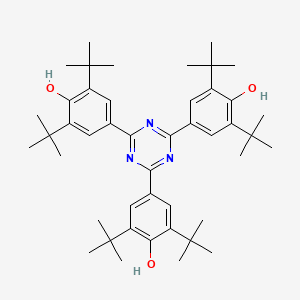
4,4',4''-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound features a triazinane core linked to three cyclohexa-2,5-dien-1-one rings, each substituted with tert-butyl groups. It is of interest in various fields of chemistry due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) typically involves the reaction of 1,3,5-triazinane-2,4,6-trione with 2,6-di-tert-butylphenol under specific conditions. The process often requires a solvent such as dimethylformamide (DMF) and a base like triethylamine. The reaction is carried out at elevated temperatures, usually around 70°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexa-2,5-dien-1-one rings to cyclohexanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce cyclohexanol derivatives.
科学研究应用
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer synthesis and as a precursor for various organic compounds.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including oxidative stress reduction and inhibition of specific signaling pathways. Detailed studies using techniques like DFT calculations and spectroscopic analyses have provided insights into its electronic structure and reactivity .
相似化合物的比较
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:
Uniqueness
4,4’,4’'-(1,3,5-Triazinane-2,4,6-triylidene)tris(2,6-di-tert-butylcyclohexa-2,5-dien-1-one) stands out due to its stability and versatility in various chemical reactions. Its unique structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
105648-49-5 |
|---|---|
分子式 |
C45H63N3O3 |
分子量 |
694.0 g/mol |
IUPAC 名称 |
4-[4,6-bis(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,5-triazin-2-yl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C45H63N3O3/c1-40(2,3)28-19-25(20-29(34(28)49)41(4,5)6)37-46-38(26-21-30(42(7,8)9)35(50)31(22-26)43(10,11)12)48-39(47-37)27-23-32(44(13,14)15)36(51)33(24-27)45(16,17)18/h19-24,49-51H,1-18H3 |
InChI 键 |
KOFAQWVFEBWRTH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC(=NC(=N2)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


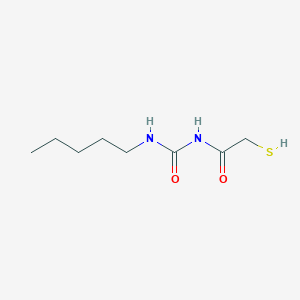

![1-(Methylselanyl)-2-{[2-(methylselanyl)ethyl]sulfanyl}ethane](/img/structure/B14320285.png)

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
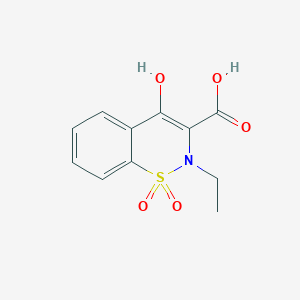
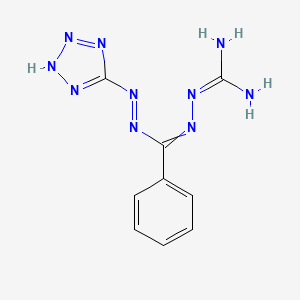
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
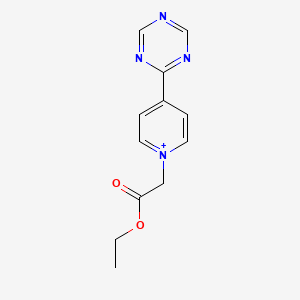
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
![4-Tert-butyl-2-{[(ethylsulfanyl)methyl]sulfanyl}phenol](/img/structure/B14320333.png)
